2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride
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Overview
Description
2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is a complex organic compound with multiple functional groups, making it an intriguing subject for study in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride typically involves multi-step organic synthesis. Key steps include:
Formation of the Benzodiazole Ring: : This often involves the reaction of appropriate aniline derivatives with o-phenylenediamine under acidic conditions.
Attachment of the Pyridin-2-yl Group: : The ethynyl group is introduced via a Sonogashira coupling reaction.
Introduction of the Methoxyethyl Group: : Using nucleophilic substitution reactions, the methoxyethyl side chain is attached.
Final Amination and Trihydrochloride Formation: : The ethan-1-amine group is incorporated, followed by the addition of hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods: : Scaling up the laboratory synthesis to industrial production involves optimizing reaction conditions for higher yields and purity. It usually requires robust purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to yield corresponding ketones or aldehydes.
Reduction: : Can be reduced to form simpler amines.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible due to multiple reactive sites.
Common Reagents and Conditions
Oxidizing agents like KMnO₄ or CrO₃.
Reducing agents such as NaBH₄ or LiAlH₄.
Nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The main products depend on the reactants and conditions but can include various substituted benzodiazoles, aminated derivatives, or ethynyl-pyridine compounds.
Scientific Research Applications
This compound has garnered interest for its potential use in:
Chemistry: : As a building block in the synthesis of larger, more complex molecules.
Biology: : Studying enzyme interactions due to its diverse functional groups.
Medicine: : Exploring its therapeutic potential in the treatment of neurological disorders.
Industry: : Used as an intermediate in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action in biological systems involves binding to specific molecular targets, such as receptors or enzymes. Its structure allows for interactions with active sites, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or alter receptor signaling pathways, resulting in physiological effects.
Comparison with Similar Compounds
Compared to other benzodiazole derivatives, 2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride is unique due to its combination of functional groups and the pyridin-2-yl ethynyl moiety. Similar compounds include:
1H-benzodiazole
Ethynylpyridine derivatives
Methoxyethyl-substituted aromatic compounds
Its uniqueness lies in the synergistic effects of its functional groups, making it versatile in scientific research and potential therapeutic applications.
Properties
CAS No. |
2763779-31-1 |
---|---|
Molecular Formula |
C19H23Cl3N4O |
Molecular Weight |
429.8 |
Purity |
95 |
Origin of Product |
United States |
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